2-Benzyl-2-propylpyrrolidine
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Overview
Description
2-Benzyl-2-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound features a pyrrolidine ring substituted with benzyl and propyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-propylpyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with benzyl and propyl substituents. One common method involves the use of 2-substituted pyrrolidines, which can be prepared from simple materials such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, distillation, and recrystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The benzyl and propyl groups can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and propyl oxides, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-Benzyl-2-propylpyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity . The versatility of the pyrrolidine scaffold allows for diverse interactions with biological targets, contributing to its wide range of effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring with similar biological activity.
Benzylpiperidine: A compound with a benzyl group attached to a piperidine ring, sharing some structural similarities.
Uniqueness: 2-Benzyl-2-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and propyl groups on the pyrrolidine ring enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-benzyl-2-propylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-9-14(10-6-11-15-14)12-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRMOLGMGWPWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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